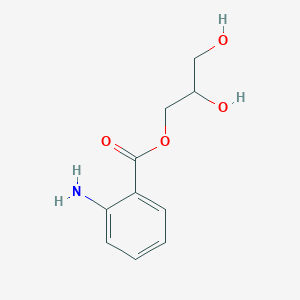

Glyceryl 1-(2-aminobenzoate)

Description

Structure

3D Structure

Properties

CAS No. |

71574-35-1 |

|---|---|

Molecular Formula |

C10H13NO4 |

Molecular Weight |

211.21 g/mol |

IUPAC Name |

2,3-dihydroxypropyl 2-aminobenzoate |

InChI |

InChI=1S/C10H13NO4/c11-9-4-2-1-3-8(9)10(14)15-6-7(13)5-12/h1-4,7,12-13H,5-6,11H2 |

InChI Key |

VHWSRELATOUTAG-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)C(=O)OCC(CO)O)N |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)OCC(CO)O)N |

Synonyms |

Glyceryl 1-(2-Aminobenzoate); 2,3-Dihydroxypropyl Anthranilate; 1,2,3-Propanetriol, 1-(2-Aminobenzoate); |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Glyceryl 1 2 Aminobenzoate

Chemical Synthesis Pathways

The primary route for the synthesis of Glyceryl 1-(2-aminobenzoate) is the direct esterification of glycerol (B35011) with 2-aminobenzoic acid. This reaction involves the formation of an ester bond between one of the primary hydroxyl groups of glycerol and the carboxylic acid group of 2-aminobenzoic acid.

Esterification Reactions: Mechanistic Insights

The esterification of glycerol with 2-aminobenzoic acid typically proceeds via an acid-catalyzed mechanism, analogous to the classic Fischer esterification masterorganicchemistry.commasterorganicchemistry.comchemistrysteps.com. The reaction mechanism involves several reversible steps:

Protonation of the Carbonyl Oxygen: The carboxylic acid group of 2-aminobenzoic acid is protonated by an acid catalyst, which enhances the electrophilicity of the carbonyl carbon.

Nucleophilic Attack by Glycerol: A hydroxyl group from the glycerol molecule, acting as a nucleophile, attacks the protonated carbonyl carbon. This leads to the formation of a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the attacking hydroxyl group to one of the original hydroxyl groups of the carboxylic acid.

Elimination of Water: The protonated hydroxyl group leaves as a water molecule, a good leaving group, resulting in a protonated ester.

Deprotonation: The protonated ester is deprotonated to yield the final product, Glyceryl 1-(2-aminobenzoate), and regenerates the acid catalyst.

The presence of the amino group on the benzene (B151609) ring of 2-aminobenzoic acid can influence the reactivity of the carboxylic acid group through electronic effects. The amino group is an electron-donating group, which can slightly decrease the electrophilicity of the carbonyl carbon, potentially affecting the reaction kinetics compared to unsubstituted benzoic acid.

Catalytic Approaches in Synthesis

The choice of catalyst is crucial in directing the esterification reaction towards high yields and selectivity for the desired monoester. Both homogeneous and heterogeneous catalysts are employed in the synthesis of Glyceryl 1-(2-aminobenzoate).

Homogeneous catalysts, which are soluble in the reaction medium, are effective in promoting the esterification of glycerol. Common homogeneous acid catalysts include sulfuric acid (H₂SO₄) and methanesulfonic acid (CH₃SO₃H) iiste.org. These catalysts provide the necessary protons to activate the carboxylic acid for nucleophilic attack.

Studies have shown that while effective in promoting the reaction, homogeneous catalysts can lead to lower selectivity for the desired monoester and can present challenges in terms of separation from the product and potential for corrosion iiste.org.

Table 1: Comparison of Homogeneous Catalysts in the Esterification of Glycerol with Aromatic Carboxylic Acids

| Catalyst | Molar Ratio (Glycerol:Acid) | Temperature (°C) | Reaction Time (hours) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Sulfuric Acid | 8:1 | 110 | 6 | Moderate | iiste.org |

Heterogeneous catalysts offer significant advantages over their homogeneous counterparts, including ease of separation from the reaction mixture, potential for reuse, and reduced environmental impact nih.govresearchgate.net. For the synthesis of Glyceryl 1-(2-aminobenzoate), solid acid catalysts are particularly relevant.

Amberlyst-15, a sulfonic acid-functionalized polystyrene resin, has been identified as an effective heterogeneous catalyst for the esterification of glycerol with 2-aminobenzoic acid iiste.org. Its porous structure and acidic sites facilitate the reaction while allowing for simple filtration to remove the catalyst post-reaction. Research has demonstrated that under optimized conditions, Amberlyst-15 can provide good yields of the desired α-monoester iiste.org.

Other solid acid catalysts explored for glycerol esterification include various metal oxides, zeolites, and supported heteropolyacids, which have shown varying degrees of success depending on the specific reaction conditions and substrates mdpi.commdpi.com.

Table 2: Performance of Amberlyst-15 in the Synthesis of α-Mono Aromatic Glycerol Esters

| Aromatic Carboxylic Acid | Molar Ratio (Glycerol:Acid) | Catalyst | Temperature (°C) | Reaction Time (hours) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Benzoic Acid | 8:1 | Amberlyst-15 | 110 | 6 | ~70 | iiste.org |

| Salicylic Acid | 8:1 | Amberlyst-15 | 110 | 6 | ~70 | iiste.org |

Solid-phase synthesis is another advanced methodology that can be applied to the synthesis of glyceryl esters. This technique involves attaching one of the reactants to a solid support, carrying out the reaction, and then cleaving the product from the support nih.govnih.gov. While specific protocols for the solid-phase synthesis of Glyceryl 1-(2-aminobenzoate) are not extensively detailed in the literature, the principles have been applied to the synthesis of other amino acid esters and peptides, suggesting its potential applicability in this context nih.govnih.gov.

Green Chemistry Principles in Synthetic Route Design

The application of green chemistry principles is increasingly important in the chemical industry to minimize environmental impact. In the synthesis of Glyceryl 1-(2-aminobenzoate), this is primarily addressed through careful solvent selection and the exploration of novel reaction media.

The choice of solvent can significantly impact the efficiency and environmental footprint of the esterification reaction. Ideally, the reaction is performed in a solventless system where an excess of one of the reactants, typically glycerol, can also serve as the reaction medium iiste.org. This approach minimizes waste and simplifies product purification.

When a solvent is necessary, green solvents are preferred. Deep Eutectic Solvents (DES) have emerged as a promising class of green solvents for various chemical transformations, including esterification reactions nih.govfrontiersin.org. DES are mixtures of a hydrogen bond acceptor (HBA) and a hydrogen bond donor (HBD) that form a eutectic with a melting point much lower than the individual components.

For the synthesis of Glyceryl 1-(2-aminobenzoate), a DES could be formed using components like choline chloride as the HBA and glycerol itself as the HBD. The use of DES can offer advantages such as high solvency for the reactants, enhanced reaction rates, and potential for catalyst recycling nih.govresearchgate.net. The optimization of DES composition, including the molar ratio of HBA to HBD and the addition of a co-solvent, can be crucial for maximizing the yield and selectivity of the desired product frontiersin.orgresearchgate.net.

Table 3: Common Components for Deep Eutectic Solvents in Biocatalysis

| Hydrogen Bond Acceptor (HBA) | Hydrogen Bond Donor (HBD) | Molar Ratio (HBA:HBD) | Reference |

|---|---|---|---|

| Choline Chloride | Urea | 1:2 | nih.gov |

| Choline Chloride | Glycerol | 1:2 | researchgate.net |

Reaction Kinetics and Thermodynamic Analysis of Esterification

The synthesis of Glyceryl 1-(2-aminobenzoate) via direct esterification, commonly known as Fischer-Speier esterification, is a reversible, acid-catalyzed condensation reaction.

Reaction Kinetics: The rate of this esterification reaction is influenced by several factors:

Temperature: Increasing the reaction temperature generally increases the reaction rate. However, excessively high temperatures can lead to side reactions or degradation. nih.gov

Catalyst: The reaction requires a strong acid catalyst, such as sulfuric acid, to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and making it more susceptible to nucleophilic attack by the alcohol. jchr.org The rate is dependent on the catalyst concentration. jchr.org

Reactant Concentration and Molar Ratio: The reaction typically follows second-order kinetics. jchr.org Altering the molar ratio of the reactants can significantly impact the conversion rate. jchr.org

Thermodynamic Analysis: Esterification is an equilibrium-controlled process. researchgate.net The reaction is often characterized by a negative enthalpy change (exothermic) and a negative entropy change. acs.orgub.edu According to Le Châtelier's Principle, the equilibrium can be shifted toward the product side to maximize the yield. Common strategies include:

Use of Excess Reactant: Employing a large excess of one reactant (typically the more economical one, like glycerol) drives the equilibrium forward.

Removal of Water: The continuous removal of water, a byproduct of the reaction, is a highly effective method to prevent the reverse hydrolysis reaction and achieve high conversion rates. researchgate.net This can be done through physical methods like azeotropic distillation.

The ortho-amino group in 2-aminobenzoic acid can potentially act as an intramolecular general base catalyst, influencing the reaction mechanism and rate, a phenomenon observed in the hydrolysis of corresponding esters.

Enzymatic Synthesis and Biocatalysis for Glyceryl 1-(2-aminobenzoate)

Enzymatic synthesis represents a green and highly selective alternative to traditional chemical methods for producing esters. scielo.br Lipases (triacylglycerol acylhydrolases, EC 3.1.1.3) are particularly effective biocatalysts for this purpose, capable of catalyzing esterification reactions, often with high regioselectivity and under mild reaction conditions. scielo.brnih.gov The enzymatic route for Glyceryl 1-(2-aminobenzoate) synthesis offers advantages such as reduced energy consumption, minimal byproduct formation, and enhanced product purity.

Enzyme Selection and Engineering for Regio- and Stereoselectivity

The primary challenge in the synthesis of Glyceryl 1-(2-aminobenzoate) is achieving selective acylation at one of the primary hydroxyl groups (sn-1 or sn-3) of the prochiral glycerol molecule.

Enzyme Selection: Lipases are classified based on their selectivity. For this specific synthesis, 1,3-specific lipases are ideal as they preferentially catalyze reactions at the primary hydroxyl positions of glycerol, minimizing the formation of the 2-monoester and diester byproducts. nih.gov Commercially available immobilized lipases, such as those from Candida antarctica (e.g., Novozym 435) and Rhizomucor miehei, are frequently used due to their high activity, stability, and selectivity in non-aqueous media. researchgate.net

Enzyme Engineering: To further enhance the performance of selected lipases, protein engineering strategies can be employed. Techniques such as directed evolution and site-directed mutagenesis can be used to:

Improve regioselectivity for the primary hydroxyl groups.

Increase thermal stability to allow for higher reaction temperatures, which can improve substrate solubility and reaction rates. elsevier.es

Enhance catalytic activity and efficiency, leading to faster conversion times.

Modify substrate specificity to better accommodate the 2-aminobenzoate (B8764639) moiety.

These engineering approaches allow for the tailoring of biocatalysts to meet specific process requirements for the efficient synthesis of highly pure Glyceryl 1-(2-aminobenzoate).

Bioreactor Design and Process Optimization for Biocatalytic Production

The successful scale-up of the enzymatic synthesis of Glyceryl 1-(2-aminobenzoate) relies on optimized bioreactor design and precise control of reaction parameters.

Bioreactor Design: Immobilized enzymes are preferred for industrial applications as they facilitate catalyst recovery and reuse, enabling continuous operation. Common bioreactor configurations include:

Stirred-Tank Reactor (STR): Suitable for batch or fed-batch processes, providing good mixing.

Packed-Bed Bioreactor (PBR): Ideal for continuous processes, where the substrate solution flows through a column packed with the immobilized enzyme. This design minimizes enzyme attrition and can lead to high productivity.

Membrane Bioreactors: These reactors can integrate the reaction with the in-situ removal of byproducts like water, effectively shifting the reaction equilibrium towards ester synthesis. nih.govbohrium.com

Process Optimization: Maximizing the yield and efficiency of the biocatalytic process requires careful optimization of several key parameters:

Temperature: Each enzyme has an optimal temperature for activity. While higher temperatures can increase reaction rates, they can also lead to enzyme denaturation. elsevier.esnih.gov An optimal temperature balances these two effects. nih.gov

Water Activity (a_w): Lipases require a minimal amount of water to maintain their active conformation, but excess water promotes the reverse hydrolysis reaction. nih.gov Controlling water activity, often by adding molecular sieves or performing the reaction under vacuum, is critical for maximizing ester yield. researchgate.netnih.gov

Substrate Molar Ratio: Optimizing the ratio of 2-aminobenzoic acid to glycerol is crucial to drive the reaction forward without causing substrate inhibition.

Solvent System: The choice of an organic solvent can influence enzyme activity, stability, and substrate solubility. Hydrophobic solvents are generally preferred for esterification. researchgate.net

A systematic approach, such as Response Surface Methodology (RSM), can be used to investigate the effects of these parameters and identify the optimal conditions for production. nih.gov

Derivatization Strategies of the Glyceryl 1-(2-aminobenzoate) Scaffold

The Glyceryl 1-(2-aminobenzoate) molecule possesses multiple reactive sites, including the primary amino group and the secondary hydroxyl group on the glycerol backbone, which can be targeted for further chemical modification. Derivatization allows for the fine-tuning of the molecule's physicochemical properties, such as solubility, stability, and biological activity.

Functionalization at the Amino Group

The primary aromatic amino group is a versatile handle for introducing a wide range of functional groups, leading to the synthesis of novel derivatives with potentially enhanced properties.

N-Acylation: The reaction of the amino group with acylating agents (e.g., acid chlorides, anhydrides) under basic conditions yields N-acyl derivatives (amides). This modification can significantly alter the electronic properties and hydrogen-bonding capabilities of the parent molecule. N-acylated anthranilates are a known class of compounds. hmdb.ca

N-Alkylation: The amino group can be alkylated using alkyl halides or other alkylating agents to form secondary or tertiary amines. nih.govrsc.org This process can be used to introduce linear, branched, or cyclic alkyl chains. The reaction typically requires a base to deprotonate the amine, increasing its nucleophilicity. mdpi.com

These derivatization strategies provide a platform for creating a library of compounds based on the Glyceryl 1-(2-aminobenzoate) scaffold, enabling structure-activity relationship (SAR) studies.

Table: Summary of Derivatization Strategies at the Amino Group

| Reaction Type | Reagent Class | Functional Group Introduced | Product Class |

| N-Acylation | Acid Chlorides, Anhydrides | Acyl group (R-C=O) | Amide |

| N-Alkylation | Alkyl Halides | Alkyl group (R) | Secondary/Tertiary Amine |

| N-Sulfonylation | Sulfonyl Chlorides | Sulfonyl group (R-SO₂) | Sulfonamide |

Modifications of the Glycerol Backbone Hydroxyl Groups

The two free hydroxyl groups on the glycerol backbone of Glyceryl 1-(2-aminobenzoate) offer prime sites for chemical derivatization. These modifications can alter the molecule's polarity, solubility, and biological activity. Selective functionalization of these hydroxyl groups can be achieved through various modern synthetic techniques, including enzymatic and chemo-selective reactions.

One common approach involves the esterification of the free hydroxyl groups with various acyl donors. This can be accomplished using chemical or enzymatic methods. Enzymatic acylation, often employing lipases, is particularly advantageous due to its high regioselectivity, allowing for the specific modification of one hydroxyl group over the other under mild reaction conditions. Lipases from sources such as Candida antarctica B (Novozym 435) and Rhizomucor miehei are frequently used for such transformations. The choice of solvent, acyl donor, and temperature can influence the reaction's efficiency and selectivity. For instance, the use of activated acyl donors like vinyl esters can lead to high conversion rates.

Another avenue for modification is the introduction of ether linkages by reacting the hydroxyl groups with alkyl halides or other electrophiles under basic conditions. To achieve selectivity between the two hydroxyl groups, protecting group strategies can be employed. For instance, one hydroxyl group can be selectively protected, allowing the other to be modified, followed by deprotection to yield the desired disubstituted product.

Furthermore, the hydroxyl groups can be functionalized with other moieties, such as phosphates or sulfates, to introduce new functionalities. These modifications can significantly impact the molecule's physicochemical properties. The reactivity of the hydroxyl groups can also be exploited to graft the molecule onto polymer backbones, creating functionalized materials.

Below is a table summarizing potential modifications of the glycerol backbone hydroxyl groups.

| Modification Type | Reagents and Catalysts | Potential Products |

| Esterification | Fatty acids, Acyl chlorides, Anhydrides; Lipases (e.g., Novozym 435), Acid/Base catalysts | Di-acylated Glyceryl 1-(2-aminobenzoate) derivatives |

| Etherification | Alkyl halides, Epoxides; Strong bases (e.g., NaH) | Di-ether derivatives of Glyceryl 1-(2-aminobenzoate) |

| Phosphorylation | Phosphoryl chloride, Phosphoramidites; Mild base | Phosphorylated Glyceryl 1-(2-aminobenzoate) |

| Silylation | Silyl chlorides (e.g., TBDMSCl); Imidazole | Silyl ether protected derivatives for further selective modification |

Ester Linkage Transformations and Transesterification Reactions

The ester linkage in Glyceryl 1-(2-aminobenzoate) is another key site for synthetic modification. Transesterification, the process of exchanging the glycerol group with another alcohol, is a fundamental transformation in this context. This reaction can be catalyzed by acids, bases, or enzymes and is typically driven to completion by using a large excess of the new alcohol or by removing one of the products.

Acid-catalyzed transesterification often involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by another alcohol. Common acid catalysts include sulfuric acid and p-toluenesulfonic acid. Base-catalyzed transesterification, on the other hand, proceeds via nucleophilic attack of an alkoxide on the ester carbonyl. This method is generally faster than acid catalysis but is sensitive to the presence of free acids.

Enzymatic transesterification, using lipases, offers a green and highly selective alternative. Lipases can catalyze the alcoholysis of the ester bond in the presence of a new alcohol, leading to the formation of a new ester and glycerol. The reaction conditions, such as the choice of enzyme, solvent, and temperature, are crucial for achieving high yields and selectivity. This method is particularly useful for substrates that are sensitive to harsh acidic or basic conditions.

The general mechanism for transesterification involves the formation of a tetrahedral intermediate, which can then either revert to the starting materials or proceed to form the products. The equilibrium of the reaction can be shifted by controlling the concentration of reactants and products.

Detailed research findings on the transesterification of similar aromatic esters suggest that the reaction conditions can be optimized to achieve high conversion rates. For example, in the transesterification of methyl salicylate with glycerol, various catalysts have been investigated to maximize the yield of the corresponding glyceryl salicylate.

The following table outlines typical conditions for different transesterification methods.

| Transesterification Method | Catalyst | Typical Alcohol Reactant | Reaction Conditions |

| Acid-Catalyzed | H₂SO₄, HCl, p-TsOH | Methanol (B129727), Ethanol (B145695), Butanol | Elevated temperatures (60-120 °C), excess alcohol |

| Base-Catalyzed | NaOH, KOH, NaOCH₃ | Methanol, Ethanol | Mild to moderate temperatures (25-70 °C) |

| Enzymatic | Lipases (e.g., Novozym 435) | Long-chain alcohols, Polyols | Mild temperatures (30-60 °C), often in organic solvents |

Comprehensive Structural Elucidation and Spectroscopic Characterization of Glyceryl 1 2 Aminobenzoate

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.

1D NMR (¹H, ¹³C) for Core Structural Confirmation

One-dimensional NMR spectra, specifically proton (¹H) and carbon-13 (¹³C), offer the primary evidence for the core structure of Glyceryl 1-(2-aminobenzoate). The chemical shifts (δ) in these spectra are indicative of the electronic environment of each nucleus, allowing for the assignment of signals to specific atoms within the molecule.

The ¹H NMR spectrum confirms the presence of both the 2-aminobenzoate (B8764639) and the glycerol (B35011) moieties. The aromatic protons of the aminobenzoate ring appear in the characteristic downfield region, while the protons of the glycerol backbone are observed in the upfield aliphatic region. A key feature is the significant downfield shift of the protons on the carbon atom of glycerol that is esterified (C1), compared to the signals for free glycerol, confirming the position of the ester linkage.

Similarly, the ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule. The spectrum shows signals for the carbonyl carbon of the ester, the aromatic carbons, and the three distinct carbons of the glycerol backbone. The C1 carbon of the glycerol unit is notably deshielded due to the attachment of the electron-withdrawing aminobenzoate group.

Table 1: Predicted ¹H NMR Spectral Data for Glyceryl 1-(2-aminobenzoate)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-6' | ~7.85 | dd | ~8.0, 1.5 |

| H-4' | ~7.25 | ddd | ~8.5, 7.0, 1.5 |

| H-3' | ~6.75 | d | ~8.5 |

| H-5' | ~6.65 | t | ~7.5 |

| NH₂ | ~5.70 | br s | - |

| H-1a, H-1b | ~4.30 | m | - |

| H-2 | ~3.95 | m | - |

Table 2: Predicted ¹³C NMR Spectral Data for Glyceryl 1-(2-aminobenzoate)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (Ester) | ~168.5 |

| C-2' (C-NH₂) | ~150.5 |

| C-4' | ~134.0 |

| C-6' | ~131.5 |

| C-1' | ~117.0 |

| C-5' | ~116.5 |

| C-3' | ~116.0 |

| C-2 | ~70.0 |

| C-1 | ~65.5 |

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Assignment

Two-dimensional NMR experiments are crucial for unambiguously assigning the signals from 1D NMR and establishing the connectivity between atoms.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) couplings, typically between protons separated by two or three bonds. sdsu.edu For Glyceryl 1-(2-aminobenzoate), COSY spectra would show correlations between adjacent protons on the aromatic ring (e.g., H-3' with H-4', H-4' with H-5', H-5' with H-6') and within the glycerol backbone (H-1 with H-2, H-2 with H-3), confirming their scalar coupling networks. researchgate.netyoutube.com

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates protons directly to the carbon atom to which they are attached (one-bond ¹H-¹³C correlation). sdsu.edu This technique is instrumental in assigning the carbon signals based on the previously assigned proton signals. For instance, the proton signal at ~4.30 ppm would show a cross-peak with the carbon signal at ~65.5 ppm, confirming their assignment as H-1 and C-1, respectively. researchgate.netyoutube.com

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. researchgate.net This is particularly useful for determining stereochemistry and conformation. In this molecule, NOESY could show correlations between the H-1 protons of the glycerol chain and the H-6' aromatic proton, providing insights into the preferred conformation around the ester bond.

Table 3: Expected Key 2D NMR Correlations for Structural Confirmation

| 2D Experiment | Correlating Nuclei | Information Gained |

|---|---|---|

| COSY | H-1 ↔ H-2; H-2 ↔ H-3 | Confirms glycerol backbone connectivity. |

| H-3' ↔ H-4' ↔ H-5' ↔ H-6' | Confirms aromatic spin system. | |

| HSQC | H-1 ↔ C-1; H-2 ↔ C-2; H-3 ↔ C-3 | Assigns carbons of the glycerol unit. |

| H-3' ↔ C-3'; H-4' ↔ C-4', etc. | Assigns carbons of the aromatic ring. | |

| HMBC | H-1 ↔ C=O | Crucially confirms the ester linkage point. |

| H-6' ↔ C=O; H-6' ↔ C-2' | Confirms connectivity in the benzoate (B1203000) ring. |

| NOESY | H-1 ↔ H-6' | Provides information on spatial proximity and conformation. |

Solid-State NMR for Crystalline Forms and Polymorphism

While solution-state NMR provides data on molecules in isotropic environments, solid-state NMR (ssNMR) is a powerful technique for characterizing materials in the solid phase. mdpi.com It is particularly valuable for studying crystalline compounds and identifying polymorphism—the ability of a substance to exist in multiple crystal forms. nih.gov Different polymorphs can have distinct physical properties.

By using techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS), ssNMR can provide high-resolution spectra of solid samples. nih.gov Variations in the crystal packing and molecular conformation between different polymorphs of Glyceryl 1-(2-aminobenzoate) would result in detectable differences in their ¹³C chemical shifts and relaxation times. nih.gov Therefore, ssNMR can be used to identify, characterize, and quantify different polymorphic forms, which is critical for controlling the properties of the solid material.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a key analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) is essential for the unambiguous determination of a compound's molecular formula. nih.gov By measuring the mass of the molecular ion with very high accuracy (typically to within 5 parts per million), it is possible to calculate the elemental composition.

For Glyceryl 1-(2-aminobenzoate) (C₁₀H₁₃NO₄), the theoretical exact mass of the neutral molecule is 211.08446 u. HRMS analysis of the protonated molecule, [M+H]⁺, would be expected to yield a measured m/z value extremely close to the theoretical value of 212.09174. This precise mass measurement provides strong evidence to confirm the molecular formula C₁₀H₁₃NO₄, distinguishing it from other potential isobaric compounds.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathways

Tandem mass spectrometry (MS/MS) is a technique used to determine the structure of a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions. nih.gov The fragmentation pattern is characteristic of the molecule's structure and provides a "fingerprint" that can be used for identification and structural elucidation. nih.gov

For Glyceryl 1-(2-aminobenzoate), the protonated molecular ion ([M+H]⁺, m/z 212.1) would be isolated and subjected to collision-induced dissociation (CID). The resulting fragmentation pathways would likely involve the cleavage of the most labile bonds, primarily the ester linkage.

Key predicted fragmentation pathways include:

Neutral loss of glycerol : Cleavage of the C-O ester bond can lead to the loss of a neutral glycerol molecule (92.05 u), resulting in the formation of the 2-aminobenzoyl acylium ion at m/z 120.04.

Neutral loss of 2-aminobenzoic acid : Cleavage of the acyl-oxygen bond can result in the loss of neutral 2-aminobenzoic acid (137.05 u), leaving a charged glycerol fragment.

Formation of protonated 2-aminobenzoic acid : A common fragmentation pathway for esters is the formation of the protonated carboxylic acid, which would yield a prominent ion at m/z 138.06.

Fragmentation of the glycerol moiety : The glycerol portion of the molecule can undergo sequential neutral losses of water (H₂O, 18.01 u).

These characteristic fragmentation patterns provide corroborating evidence for the structure deduced from NMR spectroscopy, confirming the identity and connectivity of the 2-aminobenzoate and glycerol units. mpg.deresearchgate.net

Table 4: Predicted Key Fragment Ions in MS/MS Analysis of Glyceryl 1-(2-aminobenzoate) ([M+H]⁺)

| m/z (Theoretical) | Proposed Formula | Proposed Identity/Origin |

|---|---|---|

| 212.09 | [C₁₀H₁₄NO₄]⁺ | Protonated Molecular Ion |

| 138.06 | [C₇H₈NO₂]⁺ | Protonated 2-aminobenzoic acid |

| 120.04 | [C₇H₆NO]⁺ | 2-aminobenzoyl acylium ion (loss of glycerol) |

Soft Ionization Techniques (e.g., FAB-MS, MALDI-TOF)

Soft ionization mass spectrometry techniques are indispensable for determining the molecular weight and fragmentation patterns of moderately polar and thermally labile molecules like Glyceryl 1-(2-aminobenzoate) without causing significant degradation.

Fast Atom Bombardment Mass Spectrometry (FAB-MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry are particularly well-suited for this purpose. In a hypothetical analysis, the compound would be dissolved in a suitable matrix (such as glycerol for FAB-MS or 2,5-dihydroxybenzoic acid for MALDI-TOF) and ionized.

The expected outcome of such an analysis would be the detection of the protonated molecule [M+H]⁺. Given the molecular formula C₁₀H₁₃NO₄, the monoisotopic mass of Glyceryl 1-(2-aminobenzoate) is 211.0845 g/mol . Therefore, a prominent ion peak would be expected at m/z 212.0923.

Further structural information could be obtained through tandem mass spectrometry (MS/MS) experiments. Fragmentation of the parent ion would likely involve the cleavage of the ester bond, leading to characteristic fragment ions corresponding to the 2-aminobenzoyl group (m/z 120.0444) and the glyceride moiety. While specific experimental data for Glyceryl 1-(2-aminobenzoate) is not widely documented, the principles of mass spectrometry provide a clear framework for its structural confirmation.

Table 1: Predicted Mass Spectrometry Data for Glyceryl 1-(2-aminobenzoate)

| Ion Species | Predicted m/z | Description |

|---|---|---|

| [M+H]⁺ | 212.0923 | Protonated molecular ion |

| [M+Na]⁺ | 234.0742 | Sodium adduct |

| [C₇H₆NO]⁺ | 120.0444 | Fragment ion from cleavage of the ester linkage (2-aminobenzoyl cation) |

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides detailed information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

FTIR Spectroscopy: The FTIR spectrum of Glyceryl 1-(2-aminobenzoate) is predicted to exhibit several key absorption bands. The presence of hydroxyl (-OH) groups from the glycerol backbone would result in a broad absorption band in the region of 3400-3200 cm⁻¹. The N-H stretching vibrations of the primary amine group are expected to appear as two distinct peaks around 3450 and 3350 cm⁻¹. A strong, sharp peak corresponding to the ester carbonyl (C=O) stretch would be prominent around 1720-1700 cm⁻¹. Aromatic C=C stretching vibrations would be observed in the 1600-1450 cm⁻¹ region, while C-O stretching from the ester and alcohol groups would produce strong bands between 1300 and 1000 cm⁻¹.

Table 2: Predicted Vibrational Spectroscopy Frequencies for Glyceryl 1-(2-aminobenzoate)

| Functional Group | Technique | Predicted Wavenumber (cm⁻¹) | Description |

|---|---|---|---|

| O-H (Alcohol) | FTIR | 3400-3200 (broad) | Stretching vibration |

| N-H (Amine) | FTIR | ~3450, ~3350 | Asymmetric & Symmetric stretching |

| C-H (Aromatic) | FTIR/Raman | 3100-3000 | Stretching vibration |

| C-H (Aliphatic) | FTIR/Raman | 3000-2850 | Stretching vibration |

| C=O (Ester) | FTIR | 1720-1700 (strong) | Stretching vibration |

| C=C (Aromatic) | FTIR/Raman | 1600-1450 | Ring stretching |

| C-O (Ester/Alcohol) | FTIR | 1300-1000 (strong) | Stretching vibration |

X-ray Diffraction (XRD) for Crystal Structure Determination

X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions.

To perform single-crystal XRD, a high-quality, single crystal of Glyceryl 1-(2-aminobenzoate) is required. If such a crystal were grown, it would be mounted on a diffractometer and irradiated with monochromatic X-rays. The resulting diffraction pattern of spots would be analyzed to solve the crystal structure. This analysis would reveal the precise coordinates of each atom in the asymmetric unit, the unit cell parameters (a, b, c, α, β, γ), the space group, and details of intermolecular interactions, such as hydrogen bonding involving the hydroxyl and amine groups. This technique is the gold standard for unambiguous structural determination. nih.gov

Powder X-ray diffraction (PXRD) is used to analyze a polycrystalline sample, providing a characteristic "fingerprint" of its crystalline phase(s). The sample is exposed to X-rays, and the diffraction pattern is recorded as a function of the scattering angle (2θ). nih.gov The resulting diffractogram, a plot of intensity versus 2θ, is unique to a specific crystalline form. PXRD is crucial for identifying polymorphs, assessing sample purity, and monitoring crystalline stability. nih.govnist.gov While a full structure solution from powder data is more complex than from single-crystal data, it is an essential tool for characterizing the solid-state properties of materials like Glyceryl 1-(2-aminobenzoate). nih.gov

Chiroptical Spectroscopy (Optical Rotation, Circular Dichroism) for Stereochemical Assignment

Glyceryl 1-(2-aminobenzoate) is a chiral molecule because substitution at the 1-position of the prochiral glycerol backbone creates a stereocenter at the C2 carbon. Therefore, it can exist as two enantiomers, (R)- and (S)-Glyceryl 1-(2-aminobenzoate). Chiroptical techniques are essential for distinguishing between these enantiomers.

Optical Rotation: A solution of an enantiomerically pure sample of Glyceryl 1-(2-aminobenzoate) will rotate the plane of plane-polarized light. This property, known as optical activity, is measured with a polarimeter. The specific rotation [α] is a characteristic physical property of a chiral compound and is defined by the observed angle of rotation, the concentration of the sample, and the path length of the cell. rsc.org The two enantiomers will rotate light by equal amounts but in opposite directions (+ for dextrorotatory and - for levorotatory).

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum provides more detailed stereochemical information than optical rotation at a single wavelength. The electronic transitions within the aromatic aminobenzoate chromophore are expected to be CD-active. The resulting spectrum, with positive and negative peaks (Cotton effects), would be a unique signature for a specific enantiomer. The CD spectrum of one enantiomer would be the mirror image of the other. This technique is invaluable for assigning the absolute configuration of the stereocenter, often by comparing experimental data with theoretical calculations.

Chemical Reactivity, Degradation, and Stability Studies of Glyceryl 1 2 Aminobenzoate

Hydrolytic Stability and Degradation Pathways

Hydrolysis of the ester bond is a primary degradation pathway for Glyceryl 1-(2-aminobenzoate), leading to the formation of Glycerol (B35011) and 2-aminobenzoic acid. The rate and mechanism of this breakdown are highly dependent on the pH of the environment and the presence of enzymatic catalysts.

Under acidic conditions (pH < 4), the hydrolysis of esters is typically subject to acid catalysis. However, for 2-aminobenzoate (B8764639) esters, the mechanism is more complex due to the presence of the neighboring amino group. At a pH below the pKa of the conjugate acid of the amino group (approximately 3.8-4.0), the amine is protonated (-NH3+). iitd.ac.in This protonation increases the electron-withdrawing nature of the substituent, which should theoretically enhance the susceptibility of the carbonyl carbon to nucleophilic attack by water. However, experimental studies on analogous 2-aminobenzoate esters reveal that protonation of the amino group actually retards the rate of hydrolysis. iitd.ac.in

The predominant mechanism for 2-aminobenzoate esters in the pH range of 4 to 8 is not a direct acid-catalyzed pathway but rather an intramolecular general base catalysis. iitd.ac.inresearchgate.netnih.gov In this mechanism, the neutral amino group assists in the hydrolysis by acting as a general base, abstracting a proton from an attacking water molecule in the transition state. This intramolecular assistance significantly enhances the hydrolysis rate compared to esters lacking this neighboring group, such as 4-aminobenzoate (B8803810) esters. iitd.ac.innih.gov The reaction rate in this pH range is characteristically pH-independent. iitd.ac.innih.gov The primary degradation products of this pathway are 2-aminobenzoic acid and Glycerol.

| Compound | Condition | Pseudo-First-Order Rate Constant (k) |

|---|---|---|

| Phenyl 2-aminobenzoate | pH 4-9 (pH-independent region) | 3.2 x 10-4 s-1 |

| Trifluoroethyl 2-aminobenzoate | pH 4-8.5 (pH-independent region) | 4.7 x 10-4 s-1 |

| p-Nitrophenyl 2-aminobenzoate | pH > 4 (pH-independent region) | 2.0 x 10-3 s-1 |

| Phenyl 4-aminobenzoate | pH 3-8.5 (pH-independent region, 80°C) | 1.0 x 10-4 s-1 |

Data sourced from studies on analogous aminobenzoate esters. iitd.ac.in

In alkaline environments (pH > 9), Glyceryl 1-(2-aminobenzoate) undergoes base-catalyzed hydrolysis, also known as saponification. This reaction is effectively irreversible and typically follows a second-order kinetic model. bham.ac.ukchemistrysteps.com The mechanism involves the nucleophilic attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon of the ester group. This forms a tetrahedral intermediate, which then collapses, expelling the glyceroxide as the leaving group and forming 2-aminobenzoic acid. The glyceroxide is immediately protonated by water to yield Glycerol, while the carboxylic acid is deprotonated by the base to form the 2-aminobenzoate salt. chemistrysteps.comyoutube.com

The rate of this reaction is directly proportional to the concentration of both the ester and the hydroxide ions. Studies on phenyl 2-aminobenzoate have determined a second-order rate constant (kOH) of 1.8 M⁻¹s⁻¹ at 50°C for the hydroxide ion-catalyzed reaction. iitd.ac.in The presence of the electron-donating amino group ortho to the ester slightly decreases the electrophilicity of the carbonyl carbon compared to an unsubstituted benzoate (B1203000) ester, but the reaction is still rapid under basic conditions.

Glyceryl 1-(2-aminobenzoate), as a monoacylglycerol derivative, is a potential substrate for various hydrolase enzymes, particularly lipases and carboxyl esterases. nih.govaocs.org These enzymes catalyze the hydrolysis of ester bonds under mild physiological conditions.

Lipases : These enzymes are specialized for hydrolyzing esters at an oil-water interface. researchgate.net The degradation of glycerides is often a sequential process. In a biological system, triglycerides are first broken down into diacylglycerols and then monoacylglycerols by enzymes like adipose triglyceride lipase (B570770) (ATGL) and hormone-sensitive lipase (HSL). aocs.org Monoglyceride lipase (MGL) then specifically catalyzes the final step, hydrolyzing monoacylglycerols like Glyceryl 1-(2-aminobenzoate) into a fatty acid (in this case, 2-aminobenzoic acid) and Glycerol. aocs.org

Carboxyl Esterases (CES) : These enzymes are found in various tissues, such as the liver, and are responsible for the metabolism of many ester-containing compounds. researchgate.net The hydrolytic stability of esters in biological media like plasma and liver microsomes is often dependent on the activity of these enzymes. nih.gov

Enzymatic hydrolysis is generally highly efficient and specific, proceeding at neutral pH and ambient temperatures. The rate of hydrolysis can be influenced by factors such as enzyme concentration, substrate accessibility, and the presence of inhibitors.

Oxidative Degradation Mechanisms

The Glyceryl 1-(2-aminobenzoate) molecule possesses sites susceptible to oxidation, primarily the primary aromatic amino group. In the presence of oxygen or other oxidizing agents, aminoaromatic compounds can undergo complex reactions. nih.gov

One common degradation pathway is the oxidation of the amino group, which can lead to the formation of nitroso, nitro, and other oxidized nitrogen species. libretexts.org Furthermore, aromatic amines are known to be susceptible to oxidative polymerization, forming colored macromolecular products. nih.gov This process can be initiated by atmospheric oxygen and may be accelerated by exposure to light or the presence of metal ions.

Advanced oxidation processes, which involve highly reactive species like hydroxyl radicals (•OH) or sulfate (B86663) radicals (SO₄•⁻), can rapidly degrade the molecule. Studies on methyl 2-aminobenzoate show that reaction with •OH leads to the formation of various hydroxyderivatives, indicating that radical attack on the aromatic ring is a significant degradation pathway. mdpi.com

Photolytic Degradation Pathways

Exposure to ultraviolet (UV) radiation can induce the degradation of Glyceryl 1-(2-aminobenzoate). The aminobenzoate chromophore absorbs UV light, which can lead to direct photolysis. Research on close analogs like methyl 2-aminobenzoate and ethyl 4-aminobenzoate has shown that these compounds undergo photodegradation when irradiated with UVC and UVB light. mdpi.commdpi.com

The mechanism of photolytic degradation can involve several pathways:

Direct Photolysis : The molecule absorbs a photon, promoting it to an excited electronic state. This excited state can then undergo reactions such as bond cleavage. For esters, this could involve cleavage of the ester bond or reactions involving the aromatic ring.

Photo-oxidation : In the presence of oxygen, the excited molecule can react to form oxidized products. This process often involves the formation of reactive oxygen species (ROS). As noted for aminobenzoic acids, exposure to light and air can lead to discoloration, indicative of chemical change. nih.gov

The rate of photolysis can be significantly accelerated by the presence of photosensitizers or other chemicals that generate reactive radicals under UV light, such as hydrogen peroxide or persulfate. mdpi.commdpi.com

Thermal Stability and Decomposition Processes

Glyceryl 1-(2-aminobenzoate) is expected to be reasonably stable at ambient temperatures. However, like most complex organic molecules, it will decompose at elevated temperatures. The thermal stability is limited by its weakest bonds and the stability of the aminobenzoic acid moiety.

Studies on various aminobenzoic acids show that they can sublime before melting and decompose at higher temperatures. researchgate.net A common thermal decomposition pathway for aminobenzoic acids is decarboxylation (loss of CO₂), which for some isomers occurs near the melting point. researchgate.net For Glyceryl 1-(2-aminobenzoate), thermal stress could lead to several decomposition processes:

Hydrolysis : If moisture is present, elevated temperatures will accelerate the hydrolysis of the ester bond.

Decarboxylation : The 2-aminobenzoate portion of the molecule may decarboxylate to produce aniline (B41778) derivatives.

Decomposition of the Glycerol Moiety : At higher temperatures, the glycerol backbone itself will dehydrate and decompose.

Pyrolysis : In the absence of oxygen, the molecule will fragment into smaller volatile compounds.

The temperatures used for the synthesis of related aminobenzoate esters via transesterification (120°C to 200°C) suggest that the ester linkage itself is stable within this range for limited periods. google.com However, prolonged exposure to such temperatures would likely lead to significant degradation.

| Compound | Melting Point (°C) | Decomposition Characteristics |

|---|---|---|

| 3-Aminobenzoic acid | ~178 °C | Sublimes before melting, decomposes after melting. |

| 4-Aminobenzoic acid | 187-189 °C | Melts, followed by degradation. |

| 4-Aminosalicylic acid | 135-140 °C (decomposes) | Decarboxylation occurs in the liquid form. |

| 5-Aminosalicylic acid | ~280 °C (decomposes) | Significantly more stable than the 4-ASA isomer. |

Data sourced from thermal studies on aminobenzoic acids. researchgate.net

Reaction Mechanisms of Key Chemical Transformations

The chemical behavior of Glyceryl 1-(2-aminobenzoate) is dictated by the functional groups present in its structure: an ester, a primary aromatic amine, and hydroxyl groups. These groups are susceptible to various chemical transformations, including hydrolysis, oxidation, and photolysis. The reaction mechanisms for these key transformations are detailed below.

Hydrolysis

The ester linkage in Glyceryl 1-(2-aminobenzoate) is the most probable site for hydrolysis, which can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis

Under acidic conditions, the hydrolysis of the ester likely proceeds through a multi-step mechanism. The process is initiated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. This is followed by the nucleophilic attack of a water molecule, leading to the formation of a tetrahedral intermediate. Subsequent proton transfer and elimination of the glycerol moiety result in the formation of 2-aminobenzoic acid and glycerol. The V-shape of pH-rate profiles in similar compounds suggests that hydrolysis can be catalyzed by either acid or base nih.gov.

Base-Catalyzed Hydrolysis (Saponification)

In the presence of a base, such as hydroxide ions, the ester undergoes saponification. The reaction is initiated by the nucleophilic attack of the hydroxide ion on the electrophilic carbonyl carbon of the ester. This results in the formation of a tetrahedral intermediate. The subsequent collapse of this intermediate leads to the formation of a carboxylate salt (2-aminobenzoate) and glycerol. This process is generally faster than acid-catalyzed hydrolysis. The neighboring amine group can act as an intramolecular general base catalyst, enhancing the rate of hydrolysis iitd.ac.in. Rate constants for the hydrolysis of 2-aminobenzoate esters have been shown to be pH-independent in the range of pH 4 to 8 iitd.ac.in.

Table 1: Factors Influencing Hydrolysis of Glyceryl 1-(2-aminobenzoate)

| Factor | Effect on Hydrolysis Rate | Mechanism |

| pH | Increases in both acidic and alkaline conditions | Acid-catalysis (protonation of carbonyl oxygen); Base-catalysis (nucleophilic attack by hydroxide) nih.gov |

| Temperature | Increases with temperature | Provides activation energy for the reaction |

| Catalysts | Acids, bases, and enzymes (esterases) | Lower the activation energy of the reaction researchgate.net |

| Solvent | Polarity and composition can influence rates | Affects the stability of intermediates and transition states |

Oxidation

The Glyceryl 1-(2-aminobenzoate) molecule has several sites susceptible to oxidation, including the aromatic ring, the amino group, and the glycerol backbone.

Aromatic Ring Oxidation

The aromatic ring of the 2-aminobenzoate moiety can be oxidized, particularly in the presence of strong oxidizing agents or under enzymatic conditions. This can lead to the formation of hydroxylated derivatives. The presence of the activating amino group directs hydroxylation to the ortho and para positions.

Amino Group Oxidation

The primary amino group can be oxidized to various functional groups, including nitroso, nitro, and azo compounds, depending on the oxidizing agent and reaction conditions.

Glycerol Moiety Oxidation

The primary and secondary alcohol groups of the glycerol backbone are also susceptible to oxidation. This can lead to the formation of aldehydes, ketones, and carboxylic acids researchgate.net. For instance, the primary hydroxyl groups can be oxidized to glyceraldehyde and subsequently to glyceric acid, while the secondary hydroxyl group can be oxidized to dihydroxyacetone.

Photolysis

Exposure to ultraviolet (UV) radiation can induce the degradation of Glyceryl 1-(2-aminobenzoate). The 2-aminobenzoate chromophore is expected to absorb UV light, leading to electronic excitation and subsequent chemical reactions.

Direct Photolysis

Upon absorption of UV radiation, the molecule can be promoted to an excited singlet or triplet state. In these excited states, the molecule can undergo various reactions, including bond cleavage. The ester linkage or bonds within the aromatic ring could be susceptible to cleavage, leading to the formation of radical species. Studies on a similar compound, methyl 2-aminobenzoate, have shown that it undergoes direct photolysis under UVC and UVB irradiation mdpi.comnih.gov.

Indirect Photolysis (Photosensitization)

In the presence of photosensitizers, energy can be transferred to Glyceryl 1-(2-aminobenzoate), leading to its degradation even at wavelengths it does not significantly absorb. The excited sensitizer (B1316253) can also generate reactive oxygen species (ROS), such as singlet oxygen or hydroxyl radicals, which can then react with and degrade the molecule. The photodegradation of methyl 2-aminobenzoate is accelerated in the presence of hydrogen peroxide, which acts as a source of hydroxyl radicals mdpi.comnih.gov.

Table 2: Potential Photodegradation Products of Glyceryl 1-(2-aminobenzoate)

| Photodegradation Pathway | Potential Products |

| Direct Photolysis | 2-aminobenzoic acid, glycerol, radical fragments |

| Indirect Photolysis (with ROS) | Hydroxylated derivatives of the aromatic ring, oxidation products of the amino group and glycerol moiety |

Theoretical and Computational Chemistry of Glyceryl 1 2 Aminobenzoate

Molecular Modeling and Quantum Chemical Calculations

Quantum chemical calculations, which apply the principles of quantum mechanics, are fundamental to understanding the intrinsic properties of a molecule. elixirpublishers.com These methods, such as Density Functional Theory (DFT) and ab initio Hartree-Fock (HF) calculations, allow for the detailed examination of molecular geometries, electronic structures, and spectroscopic properties. elixirpublishers.comresearchgate.net

Geometry optimization is a computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule—the structure that corresponds to a minimum on the potential energy surface. For a flexible molecule like Glyceryl 1-(2-aminobenzoate), which possesses several rotatable single bonds, multiple energy minima, known as conformers, can exist.

A thorough conformational analysis would involve systematically rotating the key dihedral angles—such as those in the glycerol (B35011) backbone and the ester linkage—to map the potential energy surface and identify all stable conformers. The relative energies of these conformers determine their population distribution at a given temperature. It is expected that intramolecular hydrogen bonding, for instance between the free hydroxyl groups of the glycerol moiety and the ester carbonyl oxygen or the amino group, could play a significant role in stabilizing certain conformations. nih.gov

Table 1: Hypothetical Relative Energies of Key Conformers of Glyceryl 1-(2-aminobenzoate)

| Conformer | Dihedral Angle 1 (O-C-C-O) | Dihedral Angle 2 (C-O-C=O) | Relative Energy (kcal/mol) | Stabilizing Interaction |

| A | ~60° (gauche) | ~180° (trans) | 0.00 | H-bond (OH to ester C=O) |

| B | ~180° (anti) | ~180° (trans) | 0.85 | Minimal steric hindrance |

| C | ~60° (gauche) | ~0° (cis) | 2.10 | Steric strain |

| D | ~-60° (gauche) | ~180° (trans) | 0.05 | H-bond (OH to ester C=O) |

This table presents hypothetical data to illustrate the expected outcomes of a conformational analysis.

Once the minimum energy geometry is obtained, quantum chemical calculations can elucidate the electronic properties of the molecule. Frontier Molecular Orbital (FMO) theory is a key aspect of this analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability; a smaller gap generally implies higher reactivity. rsc.org

For Glyceryl 1-(2-aminobenzoate), the HOMO is anticipated to be localized primarily on the electron-rich anthranilate ring, specifically involving the amino group and the aromatic π-system. The LUMO is likely to be centered on the ester functional group, particularly the π* orbital of the carbonyl group. A Molecular Electrostatic Potential (MEP) map would visually represent the charge distribution, highlighting the nucleophilic regions (negative potential, e.g., carbonyl oxygen, amino nitrogen) and electrophilic regions (positive potential, e.g., hydrogens of the amino and hydroxyl groups).

Table 2: Predicted Electronic Properties of Glyceryl 1-(2-aminobenzoate)

| Property | Predicted Value | Description |

| HOMO Energy | -5.8 eV | Indicates electron-donating capability of the aminobenzoate moiety. |

| LUMO Energy | -0.9 eV | Indicates electron-accepting capability of the ester group. |

| HOMO-LUMO Gap | 4.9 eV | Suggests moderate chemical stability. |

| Dipole Moment | ~3.5 D | Reflects the molecule's overall polarity. |

| Ionization Potential | 5.8 eV | Energy required to remove an electron. |

| Electron Affinity | 0.9 eV | Energy released upon gaining an electron. |

This table contains theoretical values based on calculations for similar aromatic esters.

Computational chemistry provides powerful tools for predicting spectroscopic data, which can be used to interpret and verify experimental results. nih.govnih.gov

NMR Spectroscopy: By calculating the magnetic shielding tensors for each nucleus in the optimized molecular structure, it is possible to predict ¹H and ¹³C NMR chemical shifts. These predicted spectra are invaluable for assigning peaks in experimental data and confirming the molecular structure, including its conformational preferences. nih.gov

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can simulate the electronic absorption spectrum by predicting the energies of electronic transitions and their corresponding oscillator strengths. For Glyceryl 1-(2-aminobenzoate), strong absorptions in the UV region would be expected due to π→π* transitions within the aromatic ring of the aminobenzoate moiety.

Table 3: Simulated Spectroscopic Data for Glyceryl 1-(2-aminobenzoate)

| Spectrum | Parameter | Predicted Value | Assignment/Comment |

| ¹³C NMR | Chemical Shift (δ) | ~168 ppm | Ester Carbonyl (C=O) |

| ~150 ppm | Aromatic C-NH₂ | ||

| ~115-135 ppm | Other Aromatic Carbons | ||

| ~60-75 ppm | Glycerol Carbons | ||

| ¹H NMR | Chemical Shift (δ) | ~6.5-7.8 ppm | Aromatic Protons |

| ~5.5-6.0 ppm | Amino (NH₂) Protons | ||

| ~3.5-4.5 ppm | Glycerol Protons | ||

| UV-Vis | λmax 1 | ~240 nm | π→π* transition |

| λmax 2 | ~320 nm | n→π* or charge-transfer transition |

Values are illustrative and based on typical chemical shifts and absorptions for the functional groups present.

Molecular Dynamics Simulations for Solution Behavior and Intermolecular Interactions

While quantum mechanics is ideal for studying the properties of a single molecule, Molecular Dynamics (MD) simulations are used to explore the behavior of a molecule within a larger system, such as in a solvent, over time. nih.gov MD simulations model the movements and interactions of all atoms in the system, providing a dynamic picture of the molecule's behavior. nih.govrsc.org

For Glyceryl 1-(2-aminobenzoate) in an aqueous solution, MD simulations could reveal:

Solvation Structure: How water molecules arrange around the solute, forming hydration shells. Radial distribution functions (RDFs) would quantify the probability of finding water molecules at a certain distance from specific atoms (e.g., the amino nitrogen or hydroxyl oxygens).

Hydrogen Bonding: The dynamics of hydrogen bond formation and breakage between the solute's donor/acceptor sites (NH₂, OH, C=O) and the surrounding water molecules. researchgate.net The average number of hydrogen bonds and their lifetimes would be key outputs.

Conformational Dynamics: How the molecule flexes and transitions between different conformations in solution, providing a more realistic view than static quantum calculations.

Table 4: Key Parameters from a Hypothetical MD Simulation in Water

| Parameter | Description | Expected Finding |

| Radial Distribution Function (g(r)) | Probability of finding water oxygen around the solute's N or O atoms. | Sharp first peak at ~2.8-3.0 Å, indicating a well-defined first solvation shell. |

| H-Bond Lifetime | Average duration of a hydrogen bond between the solute and water. | Lifetimes on the order of a few picoseconds, typical for aqueous systems. |

| Root-Mean-Square Deviation (RMSD) | Measure of the molecule's structural deviation from its initial conformation. | A stable RMSD value after an initial equilibration period would indicate the simulation has reached equilibrium. |

| Solvent Accessible Surface Area (SASA) | The surface area of the molecule exposed to the solvent. | Fluctuations in SASA would correlate with conformational changes. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Chemical Reactivity

Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical approach used to develop a mathematical relationship between the chemical structures of a series of compounds and their measured activity or property. nih.govnih.gov To model the chemical reactivity of Glyceryl 1-(2-aminobenzoate), one would first need an experimental dataset measuring a specific reactivity parameter (e.g., the rate of hydrolysis) for a series of structurally similar esters.

The process would involve:

Descriptor Calculation: For each molecule in the series, a set of numerical descriptors is calculated. These can include constitutional (e.g., molecular weight), topological, geometric (e.g., surface area), and quantum-chemical (e.g., HOMO/LUMO energies, partial charges) descriptors.

Model Building: A statistical method, such as Multiple Linear Regression (MLR) or machine learning algorithms, is used to build an equation that correlates a subset of these descriptors with the observed reactivity. nih.gov

Validation: The model's predictive power is rigorously tested using internal and external validation techniques to ensure it is robust and not a result of chance correlation. nih.gov

A hypothetical QSAR model for ester hydrolysis reactivity might look like: log(k_hyd) = 0.85 * qC + 0.21 * LUMO - 0.05 * LogP + 1.5

Table 5: Illustrative Descriptors for a Hypothetical QSAR Study

| Compound | log(k_hyd) (Observed) | qC (Charge on Carbonyl C) | LUMO Energy (eV) | LogP |

| Glyceryl 1-(2-aminobenzoate) | - | +0.45 | -0.9 | 1.2 |

| Analog 1 (nitro-substituted) | - | +0.48 | -1.5 | 1.4 |

| Analog 2 (methoxy-substituted) | - | +0.43 | -0.7 | 1.6 |

This table illustrates the type of data used to build a QSAR model. log(k_hyd) would be the experimentally measured reactivity.

Reaction Pathway Energetics and Transition State Analysis

Computational chemistry can be used to map out the entire energy profile of a chemical reaction, providing critical insights into its mechanism. researchgate.net For Glyceryl 1-(2-aminobenzoate), a key reaction to study would be the base-catalyzed hydrolysis of the ester bond.

This analysis involves:

Locating Stationary Points: Calculating the optimized geometries and energies of the reactants (ester and hydroxide (B78521) ion), products (glycerol and 2-aminobenzoate (B8764639) anion), and any intermediates (e.g., a tetrahedral intermediate).

Transition State (TS) Search: Identifying the geometry of the transition state—the highest energy point along the reaction coordinate that connects reactants and products. This is a first-order saddle point on the potential energy surface.

Activation Energy Calculation: The energy difference between the transition state and the reactants defines the activation energy (ΔG‡), which is the primary determinant of the reaction rate.

The results would allow for a detailed understanding of the reaction mechanism, including whether the reaction proceeds in a single step or through a multi-step pathway involving intermediates.

Table 6: Hypothetical Energetics for Ester Hydrolysis (Relative Gibbs Free Energy)

| Species | Description | Relative Energy (ΔG, kcal/mol) |

| Reactants | Glyceryl 1-(2-aminobenzoate) + OH⁻ | 0.0 |

| Transition State 1 | Formation of tetrahedral intermediate | +15.2 |

| Intermediate | Tetrahedral alkoxide intermediate | -5.7 |

| Transition State 2 | Cleavage of the C-O bond | +12.5 |

| Products | Glycerol + 2-Aminobenzoate⁻ | -22.0 |

This table provides a hypothetical energy profile for a stepwise hydrolysis reaction.

Role of Glyceryl 1 2 Aminobenzoate in Advanced Organic Synthesis

Glyceryl 1-(2-aminobenzoate) as a Chiral Building Block in Asymmetric Synthesis

The field of asymmetric synthesis focuses on the selective creation of a specific enantiomer of a chiral molecule. A common and effective strategy is "chiral pool synthesis," which utilizes readily available, inexpensive, and enantiomerically pure natural products as starting materials. wikipedia.organkara.edu.tr Glycerol (B35011) is a prime example of a "prochiral" molecule, meaning it can be converted into a chiral derivative in a single step. google.com The central carbon of the glycerol backbone is a prochiral center, and selective reaction at one of the two primary hydroxyl groups leads to a chiral molecule. google.com

Glyceryl 1-(2-aminobenzoate), derived from glycerol, is an intrinsically chiral molecule. The esterification occurs at one of the primary hydroxyl groups, rendering the central C2 carbon a stereocenter. This pre-existing chirality makes the compound a valuable C3 building block, or "chiron," for the synthesis of complex, optically active targets. ankara.edu.trnih.gov The synthetic utility lies in the ability to transfer the molecule's inherent chirality to new stereocenters formed during a reaction sequence. ankara.edu.tr

In asymmetric synthesis, the chiral backbone of Glyceryl 1-(2-aminobenzoate) can direct the stereochemical outcome of reactions at other sites on the molecule or on a reacting substrate. The free hydroxyl groups and the aminobenzoate moiety can be further functionalized or used to coordinate with chiral catalysts. Asymmetric desymmetrization of glycerol is a modern and straightforward method for producing such chiral derivatives, and copper-catalyzed reactions have been shown to be highly effective in this regard. nih.gov The resulting optically active glycerol derivatives serve as versatile intermediates for synthesizing a wide range of biologically active compounds. google.comnih.gov

Precursor for Nitrogen-Containing Heterocycles

The 2-aminobenzoate (B8764639) structural motif is a cornerstone in the synthesis of numerous nitrogen-containing heterocyclic compounds, which are prevalent in pharmaceuticals and natural products. Glyceryl 1-(2-aminobenzoate) serves as a convenient and functionalized precursor for several important classes of heterocycles.

Quinolines are a class of aromatic heterocycles found in many pharmacologically active compounds. Glyceryl 1-(2-aminobenzoate) is uniquely suited as a precursor for quinoline (B57606) synthesis through classical named reactions due to its bifunctional nature, containing both an aniline-type structure and a glycerol moiety.

Two key synthetic routes are the Friedländer and Skraup syntheses:

Friedländer Synthesis: This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene (B1212753) group (e.g., a ketone). nih.govnih.gov The 2-aminobenzoate portion of Glyceryl 1-(2-aminobenzoate) can serve as the core reactant. While the ester itself is not the typical starting material, it can be converted in situ or in a prior step to the required 2-aminoaryl aldehyde or ketone functionality to participate in this cyclization. Modified Friedländer approaches that start from precursors like 2-aminobenzyl alcohols demonstrate the flexibility of this reaction. uaeu.ac.ae

Skraup Synthesis: The traditional Skraup synthesis produces quinoline from the reaction of aniline (B41778), glycerol, an oxidizing agent, and sulfuric acid. Glyceryl 1-(2-aminobenzoate) contains both the aniline equivalent (the 2-aminobenzoate part) and the glycerol backbone in a single molecule. This allows for a potential intramolecular or streamlined intermolecular reaction where the glycerol moiety dehydrates to form acrolein, which then reacts with the aminobenzoate portion to construct the quinoline ring system.

| Reaction Name | Key Reactants | Role of Glyceryl 1-(2-aminobenzoate) | Resulting Structure |

| Friedländer Synthesis | 2-Aminoaryl aldehyde/ketone + Active methylene compound | Serves as the 2-aminoaryl precursor. | Substituted Quinolines |

| Skraup Synthesis | Aniline + Glycerol + Oxidizing Agent | Acts as a bifunctional precursor containing both aniline and glycerol moieties. | Quinoline Core |

The 1,4-benzodiazepine (B1214927) core is a "privileged scaffold" in medicinal chemistry, appearing in a wide array of therapeutic agents. The synthesis of this seven-membered ring system often begins with derivatives of anthranilic acid (2-aminobenzoic acid). nih.gov

Glyceryl 1-(2-aminobenzoate), as an ester of anthranilic acid, is a suitable starting material for modern benzodiazepine (B76468) syntheses. One powerful method involves the Ugi four-component reaction (Ugi-4CR). In this approach, an anthranilate ester can act as the amine component, reacting with a carboxylic acid, an isocyanide, and an aldehyde. nih.gov The resulting Ugi product contains all the necessary functionalities to undergo a subsequent intramolecular cyclization (deprotection followed by condensation) to form the 1,4-benzodiazepine-2,5-dione scaffold. nih.govresearchgate.net This strategy highlights the utility of Glyceryl 1-(2-aminobenzoate) in multicomponent reactions to rapidly build molecular complexity.

Strategies for Cascade and Multicomponent Reactions

The multiple reactive sites within Glyceryl 1-(2-aminobenzoate)—the primary amine, the ester, and two hydroxyl groups—make it an excellent substrate for cascade reactions. Cascade reactions, or domino reactions, involve two or more sequential bond-forming transformations that occur under the same reaction conditions without isolating intermediates. This approach is highly efficient for building complex molecular architectures.

The ortho-positioning of the amine and the glyceryl ester groups is particularly significant. This arrangement can facilitate intramolecular reactions. For instance, the amine group can act as an intramolecular nucleophile, attacking the ester carbonyl to form a lactam, or it can function as a general base to catalyze the hydrolysis or transesterification of the ester. iitd.ac.innih.gov A potential cascade could be initiated by an intramolecular aminolysis, followed by a subsequent cyclization or rearrangement involving the free hydroxyl groups of the glycerol backbone. nih.gov

As discussed previously, the compound is also a valuable component in multicomponent reactions (MCRs), such as the Ugi reaction for benzodiazepine synthesis, where it provides the amine functionality. nih.gov

Polymerization Monomer in Specific Polymer Architectures

Step-growth polymerization involves the reaction between multifunctional monomers to form dimers, oligomers, and ultimately high molecular weight polymers. wikipedia.orglibretexts.org Glyceryl 1-(2-aminobenzoate) is a prime candidate for use as a specialized monomer in creating complex polymer architectures, such as hyperbranched polymers.

The molecule can be classified as an AB2-type monomer . In this classification:

'A' represents one type of functional group.

'B' represents another type of functional group that reacts with 'A'.

The subscript '2' indicates the number of 'B' groups.

In Glyceryl 1-(2-aminobenzoate), the primary aromatic amine can be designated as the 'A' group, while the two free hydroxyl groups on the glycerol backbone serve as the 'B2' groups. The self-polymerization of such AB2 monomers, or their co-polymerization with other monomers, is a one-step method for producing hyperbranched polymers, which are highly branched, globular macromolecules with a large number of terminal functional groups. scielo.brresearchgate.net Glycerol and its derivatives are well-established building blocks for creating hyperbranched polyethers and polyesters. researchgate.netacs.org

The polymerization of Glyceryl 1-(2-aminobenzoate) could proceed via several routes, depending on the co-monomer used, leading to diverse polymer structures.

| Polymer Type | Reactive Groups from Glyceryl 1-(2-aminobenzoate) | Co-monomer Required | Resulting Linkage |

| Hyperbranched Poly(ester-amide) | Amino group (A), Hydroxyl groups (B2) | Diacyl chloride or Dicarboxylic acid | Amide and Ester |

| Hyperbranched Poly(urethane-ester) | Hydroxyl groups (B2) | Diisocyanate | Urethane |

| Hyperbranched Polyamide | Amino group (A) | Tri-carboxylic acid | Amide |

The resulting polymers would possess a unique combination of properties derived from the aromatic aminobenzoate and aliphatic glycerol units, making them potentially useful in coatings, drug delivery, and advanced materials. scielo.br

Applications of Glyceryl 1 2 Aminobenzoate in Materials Science and Engineering

Integration into Polymer Systems

The multifunctional nature of Glyceryl 1-(2-aminobenzoate) makes it a promising candidate for incorporation into polymer systems, either as a monomer to build specialized polymer chains or as a functional additive to modify the properties of existing polymers.

As a Monomer for Specialized Polymers (e.g., Polymeric Aminoacrylates)

Glyceryl 1-(2-aminobenzoate) can serve as a monomer in the synthesis of specialized polymers, such as polymeric aminoacrylates. The presence of the primary amine and hydroxyl groups allows for various polymerization reactions. For instance, the amine group can undergo condensation polymerization with dicarboxylic acids or their derivatives to form polyamides. The hydroxyl groups can react with diisocyanates to form polyurethanes or with diacids to form polyesters.

The incorporation of the 2-aminobenzoate (B8764639) unit into the polymer backbone can impart specific properties. The aromatic ring can enhance thermal stability and mechanical strength, while the amino group provides a site for further chemical modification or for influencing the polymer's polarity and surface properties. Glycerol-based polymers are known for their biocompatibility and biodegradability, which could be advantageous for biomedical applications. nih.gov

Below is a table illustrating the potential impact of incorporating Glyceryl 1-(2-aminobenzoate) as a monomer on polymer properties, based on the known effects of similar structural motifs.

| Property | Potential Influence of Glyceryl 1-(2-aminobenzoate) Incorporation | Rationale |

| Glass Transition Temperature (Tg) | Increase | The rigid aromatic ring of the aminobenzoate moiety would restrict chain mobility. |

| Mechanical Strength | Increase | Aromatic structures in the polymer backbone generally lead to higher tensile strength and modulus. mdpi.comnih.gov |

| Thermal Stability | Increase | Aromatic polymers tend to have higher decomposition temperatures. |

| Hydrophilicity | Moderate | The glycerol (B35011) backbone with its hydroxyl groups would contribute to hydrophilicity. |

| Biocompatibility | Potential for good biocompatibility | Glycerol is a well-known biocompatible molecule. nih.gov |

As a Functional Additive in Polymer Processing (e.g., nucleating agents, anti-static agents, lubricants)

Beyond its role as a monomer, Glyceryl 1-(2-aminobenzoate) has the potential to be utilized as a functional additive in polymer processing. Additives are crucial for enhancing the performance and processability of commercial polymers.

Nucleating Agents: The planar and polar structure of the aminobenzoate portion of the molecule could allow it to act as a nucleating agent in semi-crystalline polymers. By providing a surface for polymer chains to organize and crystallize upon, it could lead to a higher degree of crystallinity, faster crystallization rates, and improved mechanical properties.

Anti-static Agents: The presence of polar functional groups (amine and hydroxyl) in Glyceryl 1-(2-aminobenzoate) could impart anti-static properties to polymers. These groups can attract moisture from the atmosphere, creating a slightly conductive layer on the polymer surface that helps to dissipate static charges.

Lubricants: The glycerol backbone, with its flexible and polar nature, may provide lubricating effects during polymer processing. This can reduce friction between polymer chains and between the polymer and processing equipment, leading to improved flow and easier molding.

Supramolecular Chemistry and Self-Assembly

The specific arrangement of functional groups in Glyceryl 1-(2-aminobenzoate) makes it an excellent candidate for applications in supramolecular chemistry and self-assembly, where non-covalent interactions are harnessed to create ordered structures.

Hydrogen Bonding Networks and Crystal Engineering

Glyceryl 1-(2-aminobenzoate) possesses multiple sites for hydrogen bonding: the amine group (donor), the carbonyl group of the ester (acceptor), and the hydroxyl groups of the glycerol moiety (both donor and acceptor). This rich hydrogen-bonding capability allows for the formation of intricate and predictable supramolecular architectures in the solid state.

In crystal engineering, the goal is to design and synthesize crystalline materials with desired properties by controlling the intermolecular interactions. The aminobenzoic acid moiety is known to form robust hydrogen-bonded dimers and catemers. acs.org The additional hydrogen bonding sites on the glycerol tail of Glyceryl 1-(2-aminobenzoate) would further direct the packing of the molecules, potentially leading to the formation of complex 3D networks.

The table below provides typical hydrogen bond distances observed in crystals of a related compound, p-aminobenzoic acid, which can serve as a reference for the expected interactions in crystalline Glyceryl 1-(2-aminobenzoate). researchgate.net

| Hydrogen Bond Type | Donor-Acceptor Distance (Å) |

| O—H···O (Carboxylic acid dimer) | 2.646 |

| N—H···O (Amine to carbonyl) | 2.919 |

| N—H···O (Amine to carbonyl) | 3.120 |

Coordination Chemistry with Metal Ions (Chelation properties of the 2-aminobenzoate moiety)

The 2-aminobenzoate (or anthranilate) moiety is a well-known chelating ligand in coordination chemistry. The ortho positioning of the amino and carboxylate groups allows for the formation of a stable five-membered chelate ring with a metal ion. This chelation enhances the stability of the resulting metal complex compared to coordination with monodentate ligands.